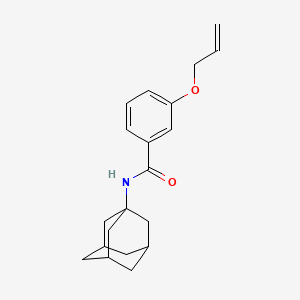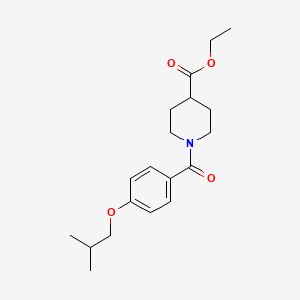![molecular formula C19H30ClNO3 B4409894 4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409894.png)
4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride
Descripción general
Descripción
4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. It is a member of the class of morpholine derivatives and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells, or by modulating the activity of neurotransmitters involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride is its potential as a therapeutic agent for the treatment of various diseases. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity.
Direcciones Futuras
Future research on 4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride could focus on its potential use as a therapeutic agent for specific types of cancer or neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for the compound, as well as improving its solubility and reducing its potential toxicity.
Aplicaciones Científicas De Investigación
The potential applications of 4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride in scientific research are diverse. It has been studied for its potential use as an antitumor agent, as well as for its activity against other diseases such as malaria, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-[2-[2-(2,6-dimethyl-4-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-4-5-18-14-16(2)19(17(3)15-18)23-13-12-22-11-8-20-6-9-21-10-7-20;/h4,14-15H,1,5-13H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWHOVYUKLPFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN2CCOCC2)C)CC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4409823.png)
![4-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409827.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4409836.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)
![8-[4-(4-methylpiperazin-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4409849.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4409862.png)
![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4409868.png)

![N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4409874.png)

![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4409883.png)
